molecular formula C12H11NS B8490119 4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine

4,10-Dihydro-5H-thieno[3,2-c][1]benzazepine

Cat. No. B8490119
M. Wt: 201.29 g/mol
InChI Key: SGEAPZRBOOFDAC-UHFFFAOYSA-N
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Patent
US05834461

Procedure details

A stirred solution of 4 gms of 2-[2-[(2-nitrophenyl)methyl]-3-thienyl]-1,3-dioxolane in acetone (50 ml) and acetic acid (90% 50 ml) is heated to 60° C. Zinc dust (10 gms) is slowly added and after the addition, reaction mixture is stirred for 6 hours. At the end, reaction mixture is filtered and the residue washed with acetone and concentrated. The brown residue is extracted with chloroform and washed well with water. The organic layer is dried (Na2SO4) and filtered and concentrated. The product is isolated by silica gel column chromatography by eluting with 20% ethyl acetate:hexane to give 2.0 g of the desired product as a pale yellow crystalline solid, m.p. 86° C. Mass Spectrum; M+ 202.
Name
2-[2-[(2-nitrophenyl)methyl]-3-thienyl]-1,3-dioxolane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH:16]1OCCO1)([O-])=O>CC(C)=O.C(O)(=O)C.[Zn]>[S:12]1[C:11]2[CH2:10][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[NH:1][CH2:16][C:15]=2[CH:14]=[CH:13]1

Inputs

Step One
Name
2-[2-[(2-nitrophenyl)methyl]-3-thienyl]-1,3-dioxolane
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC=1SC=CC1C1OCCO1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition, reaction mixture
CUSTOM
Type
CUSTOM
Details
At the end, reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the residue washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The brown residue is extracted with chloroform
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is isolated by silica gel column chromatography
WASH
Type
WASH
Details
by eluting with 20% ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
S1C=CC=2CNC3=C(CC21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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